

# Fumaric acid compared to other acidulants for wine acidification

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## Compound of Interest

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## A Comprehensive Guide to **Fumaric Acid** and Other Acidulants for Wine Acidification

The practice of wine acidification is a critical tool for winemakers, particularly in warmer regions where grapes may have lower natural acidity, leading to higher pH levels.<sup>[1]</sup> This guide provides an objective comparison of **fumaric acid** with other commonly used acidulants in winemaking—tartaric, malic, and citric acids—supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of oenology.

## Comparative Analysis of Acidulant Performance

The selection of an acidulant has significant implications for a wine's chemical stability, microbial safety, and sensory profile. Below is a detailed comparison of the key properties of fumaric, tartaric, malic, and citric acids.

### Acidifying Power and Efficiency

**Fumaric acid** exhibits the highest acidifying power among the common organic acids used in winemaking.<sup>[2][3]</sup> This means that a smaller quantity of **fumaric acid** is needed to achieve a desired reduction in pH compared to other acids.<sup>[2]</sup> This efficiency can represent a significant financial advantage for wineries.<sup>[2]</sup>

For instance, to lower the pH of musts and wines by 0.1 units, significantly less **fumaric acid** (approximately 30% less) is required compared to tartaric acid. The acidifying power of various acids has been ranked, with **fumaric acid** being the most potent.

## Solubility

A notable drawback of **fumaric acid** is its relatively low solubility in water and hydro-alcoholic solutions compared to other oenological acids. However, its solubility is generally sufficient for the doses required for wine acidification and microbial control. It is recommended to dissolve **fumaric acid** in a small amount of wine at a 1:10 or 1:20 ratio before adding it to the main volume to ensure proper homogenization.

## Microbial Inhibition

**Fumaric acid** is a potent inhibitor of malolactic fermentation (MLF). At concentrations between 300 and 900 mg/L, it can effectively inhibit or even halt MLF, even in the presence of high populations of lactic acid bacteria. This makes it a valuable tool for preserving malic acid in wines where a fresher, more acidic profile is desired, such as in many white and rosé wines. The International Organisation of Vine and Wine (OIV) has authorized the use of **fumaric acid** at concentrations of 300 to 600 mg/L specifically for the inhibition of MLF. In contrast, tartaric and citric acids do not show the same inhibitory effect on MLF at typical addition rates.

## Sensory Impact

On a weight basis, the relative sourness of these acids is generally perceived as fumaric > DL-malic > citric. The sensory detection threshold of **fumaric acid** in white wine has been reported to be as low as 1 g/L, which is lower than that of tartaric acid (1.3 g/L) and citric acid (1.8 g/L). However, at the concentrations used for MLF inhibition (300-600 mg/L), **fumaric acid** was not detected in triangular tastings, though some tasters did perceive increased acidity and body in subsequent preference tests.

## Stability

A key advantage of **fumaric acid** is its stability in wine, as it does not precipitate during storage, unlike tartaric acid which can form potassium bitartrate crystals. This contributes to the long-term stability of the wine's acidity and sensory profile.

## Quantitative Data Comparison

The following table summarizes the key quantitative data for the compared acidulants.

Property	Fumaric Acid	Tartaric Acid	Malic Acid	Citric Acid	Lactic Acid
Solubility in Water (g/L at 25°C)	6.6 - 8.1	1395.8	1395	1447	Miscible
pKa1	3.03	2.98	3.40	3.13	3.86
pKa2	4.44	4.34	5.11	4.76	-
Typical Dose for MLF Inhibition (mg/L)	300 - 900	Not effective	Not effective	Not effective	Not applicable
Sensory Threshold in White Wine (g/L)	1.0	1.3	-	1.8	-

## Experimental Protocols

### Wine Acidification Trial

This protocol outlines a typical experiment to compare the effects of different acidulants on wine chemistry.

- **Wine Preparation:** A base wine (e.g., Cabernet Sauvignon) is divided into multiple batches. For some experiments, the initial pH of a batch may be raised (e.g., by 0.3 units using NaOH) to create a higher pH starting point for acidification.
- **Acid Addition:** The different acids (fumaric, tartaric, malic, citric) are added to separate batches of the high-pH wine to reduce the pH back to the original level of the control wine. This allows for a direct comparison of the acids' effects at the same final pH. In other studies, acids are added at specific concentrations (e.g., **fumaric acid** at 1 and 2 g/L, tartaric acid at 1.25 and 2.5 g/L).

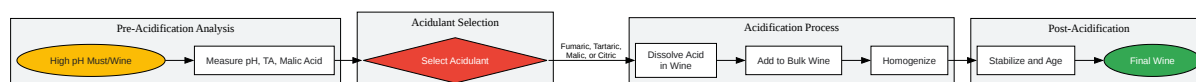
- Analysis: The wines are analyzed for a range of parameters before and after acidification, and potentially after a period of aging.
  - Chemical Analysis: pH, titratable acidity, color intensity (absorbance at 420, 520, 620 nm), CIELAB color parameters (L, a, b\*), total phenolic compounds (e.g., Folin-Ciocalteu index), total tannins, and total anthocyanins are measured. Individual organic acids can be quantified using High-Performance Liquid Chromatography (HPLC).
  - Sensory Analysis: A trained panel evaluates the wines for aroma, flavor, and mouthfeel characteristics, including acidity, body, and any off-flavors. Triangular tastings can be used to determine if there are perceivable differences between the control and acidified wines.

## Determination of Acidifying Power

- Sample Preparation: Samples of must and wine are prepared.
- Titration: A known concentration of each acid is incrementally added to the must or wine samples.
- pH Measurement: The pH is measured after each addition.
- Data Analysis: The amount of each acid required to achieve a specific pH reduction (e.g., 0.1 to 0.5 pH units) is calculated and compared.

## Visualizations

The following diagrams illustrate the wine acidification process and a comparison of the key decision-making factors for selecting an acidulant.



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Caption: Workflow of the wine acidification process.



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Caption: Comparison of key attributes for wine acidulants.

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